molecular formula C14H17N3O B6583263 N-[(oxan-3-yl)methyl]quinoxalin-2-amine CAS No. 1355836-86-0

N-[(oxan-3-yl)methyl]quinoxalin-2-amine

Cat. No.: B6583263
CAS No.: 1355836-86-0
M. Wt: 243.30 g/mol
InChI Key: IQCLPNYZNTUKBK-UHFFFAOYSA-N
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Description

N-[(oxan-3-yl)methyl]quinoxalin-2-amine is a compound that belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

N-[(oxan-3-yl)methyl]quinoxalin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Mechanism of Action

The mechanism of action of N-[(oxan-3-yl)methyl]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(oxan-3-yl)methyl]quinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:

What sets this compound apart is its unique oxan-3-ylmethyl group, which may confer specific biological activities and properties not found in other quinoxaline derivatives .

Properties

IUPAC Name

N-(oxan-3-ylmethyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-6-13-12(5-1)15-9-14(17-13)16-8-11-4-3-7-18-10-11/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCLPNYZNTUKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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